Catonic Dark Yellow 2RL
Description
Historical Context and Evolution of Cationic Dye Chemistry
The history of cationic dyes is intrinsically linked to the dawn of the synthetic dye industry. The very first synthetic dye, Mauveine, discovered by William Henry Perkin in 1856, was a cationic (or basic) dye. researchgate.net This discovery revolutionized the textile industry, offering vibrant and consistent colors that were a significant improvement over the natural dyes used previously. researchgate.net
Early basic dyes were known for their brilliance and high tinctorial strength but often exhibited poor light fastness. They were initially used on protein fibers like silk and wool, which contain anionic carboxylate groups that can form an ionic bond with the cationic dye. researchgate.net The development of polyacrylonitrile (B21495) (acrylic) fibers, which also feature anionic sites, created a major new market for this class of dyes. tsijournals.com
Over time, research led to the development of "modified basic dyes." These newer cationic dyes feature more complex molecular structures, which result in significantly improved properties, including better lightfastness and substantivity (affinity for the fiber), making them highly suitable for modern dyeing applications. googleapis.com
Academic Significance of Azo Chromophores in Dye Design
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all dyes used in various industries. google.com Their academic and industrial importance stems from their straightforward synthesis and the tunability of their color. researchgate.net
The core of an azo dye is the azo group (-N=N-), which acts as the chromophore—the part of the molecule responsible for absorbing specific wavelengths of light and thus producing color. researchgate.net The specific color of an azo compound is determined by the aromatic structures (like benzene (B151609) or naphthalene (B1677914) rings) and various functional groups (auxochromes) attached to this central azo linkage. google.com By systematically altering these attached chemical groups, chemists can precisely control the electronic structure of the molecule and "tune" the resulting color across the entire visible spectrum. researchgate.net
The primary method for creating azo dyes is a two-step process known as diazotization and coupling. researchgate.netepa.gov
Diazotization: A primary aromatic amine is treated with a nitrous acid source at low temperatures to form a reactive diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, which is typically another aromatic compound such as a phenol, naphthol, or an amine, to form the stable azo dye. epa.gov
Modern research often focuses on incorporating heterocyclic rings (rings containing atoms like nitrogen, sulfur, or oxygen in addition to carbon) into the dye structure. epa.govjwent.net The inclusion of moieties such as thiazole (B1198619), as seen in C.I. Basic Yellow 19, can enhance the brightness, tinctorial strength, and fastness properties of the dye compared to those derived from simpler aromatic systems. epa.govjwent.net
Classification and Structural Principles of Cationic Dyes
Cationic dyes, also known as basic dyes, are characterized by the presence of a positive charge in the molecule, which is fundamental to their dyeing mechanism. nih.govgoogleapis.com They are water-soluble and dissociate in solution to produce colored cations. nih.gov This positive charge allows them to form strong electrostatic or ionic bonds with substrates that carry a negative charge, such as acrylic, acid-modified polyester, and protein fibers. tsijournals.comresearchgate.net
Cationic dyes can be classified based on several principles:
Chemical Structure: Based on the location of the positive charge relative to the chromophore, they are divided into two main types:
Conjugated (or Delocalized) Type: The positive charge is an integral part of the chromophoric system. These dyes, which include triphenylmethane (B1682552) and methine types, are known for their bright colors and high coloring strength but can have lower light and heat resistance. tsijournals.comnih.gov
Isolated (or Pendent) Type: The positive charge is separated from the chromophore by an insulating group, often existing as a quaternary ammonium (B1175870) salt attached to the dye structure. C.I. Basic Yellow 19 falls into this category. This structural separation leads to improved stability against light and heat, resulting in higher fastness properties. tsijournals.comCurrent time information in Bangalore, IN.
Application Properties (K-Value): Cationic dyes are also classified by their compatibility value or K-value (from 1 to 5), which relates to their dyeing rate and build-up on acrylic fibers. This allows dyers to select dyes that will behave similarly in combination shades, ensuring level and reproducible results. nih.gov C.I. Basic Yellow 19 has a compatibility value of 2. worlddyevariety.com
The dyeing process is sensitive to pH, typically controlled in a weak acid range (pH 4-5) to ensure stability and solubility. nih.gov
Overview of Research Trajectories for C.I. Basic Yellow 19
Research concerning C.I. Basic Yellow 19 and structurally similar cationic dyes primarily follows trajectories related to their synthesis, application, and environmental impact.
Manufacturing and Synthesis: The established manufacturing method for C.I. Basic Yellow 19 involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 6-Methoxybenzo[d]thiazol-2-amine. The final step is the formation of a quaternary ammonium salt to impart the cationic charge. worlddyevariety.com Research in this area includes efforts to improve purification and reduce environmental impact. For instance, one patent describes using tetrachloroferrate anions to precipitate basic dyes from the reaction medium, offering an alternative to zinc salts which can contaminate wastewater. googleapis.com
Environmental Remediation: A significant area of research is the removal of cationic dyes like Basic Yellow from textile effluents. Due to their stability and color intensity, their presence in water is highly visible and undesirable. Key research directions include:
Adsorption: Numerous studies have explored the use of low-cost adsorbents to bind and remove the dye from water. Materials investigated include Ethiopian kaolin, carbon-silica composites, and palm-fruit bunch waste. researchgate.netmdpi.comresearchgate.net Kinetic and equilibrium studies are performed to determine the efficiency and capacity of these adsorbents. researchgate.netgrafiati.com
Advanced Oxidation Processes (AOPs): This trajectory focuses on the chemical degradation and mineralization of the dye into simpler, non-toxic compounds like CO2 and water. ache.org.rs Research has demonstrated the effectiveness of heterogeneous photocatalysis using titanium dioxide (TiO₂) under UV irradiation (UV/TiO₂) and photooxidation using the UV/S₂O₈²⁻ process to decolorize and destroy the dye molecule. nih.govache.org.rsscispace.com Studies investigate the effects of parameters like pH, catalyst concentration, and the presence of other substances on the degradation rate. grafiati.comache.org.rs
Biodegradation: Research into the use of microbial consortia to break down azo dyes has also been explored. One study noted the use of a sequencing batch biofilter for the degradation of a textile effluent containing a mixture of basic dyes, including Basic Yellow 19. grafiati.com
These research trajectories highlight the dual focus of modern dye chemistry: enhancing the performance and application of dyes while simultaneously developing effective methods to mitigate their environmental footprint.
Data Tables
Table 1: Chemical and Physical Properties of C.I. Basic Yellow 19
| Property | Value |
| Common Name | Cationic Dark Yellow 2RL, Basic Yellow 19 |
| C.I. Name | C.I. Basic Yellow 19 |
| CAS Number | 12768-85-3 |
| Molecular Structure | Single Azo, Isolated Cationic |
| Molecular Formula | C₁₇H₁₉N₅O₇S₂ |
| Molecular Weight | 469.49 g/mol |
| Appearance | Deep yellow powder |
| Solubility | Easily soluble in water |
| Compatibility Value (K) | 2 |
Source: worlddyevariety.comresearchgate.net
Table 2: Fastness Properties of C.I. Basic Yellow 19 on Acrylic Fiber
| Property | ISO Standard Rating |
| Light Fastness | 7 |
| Perspiration Fastness (Fading) | 5 |
| Perspiration Fastness (Stain) | 5 |
| Ironing Fastness (Fading) | 5 |
| Soaping (Fading) | 5 |
| Soaping (Stain) | 5 |
Note: Fastness is rated on a scale of 1 to 8 for light fastness and 1 to 5 for other properties, where a higher number indicates better fastness. Source: worlddyevariety.com
Properties
CAS No. |
12768-85-3 |
|---|---|
Molecular Formula |
C16H16N5O3S.ZnCl3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of C.i. Basic Yellow 19
Diazo Coupling Reactions in Cationic Dye Synthesis
The cornerstone of the synthesis of C.I. Basic Yellow 19 is the diazo coupling reaction, a fundamental process in the production of azo dyes. This reaction facilitates the formation of the chromophoric azo group (-N=N-), which is responsible for the dye's characteristic color. The synthesis begins with the diazotization of a primary aromatic amine, followed by its reaction with a coupling component.
Precursor Amine Derivatization Strategies
The selection and potential derivatization of the precursor amines, 4-nitrobenzenamine (the diazo component) and 6-methoxybenzo[d]thiazol-2-amine (the coupling component), are critical in determining the final properties of the dye.
Diazo Component: 4-Nitrobenzenamine
4-Nitrobenzenamine is a readily available primary aromatic amine. The presence of the nitro group (-NO2), a strong electron-withdrawing group, on the benzene (B151609) ring is crucial. This group enhances the electrophilicity of the diazonium salt formed during diazotization, thereby facilitating the subsequent coupling reaction. While derivatization of 4-nitrobenzenamine for this specific dye is not extensively documented in publicly available literature, in broader azo dye synthesis, modifications to the diazo component can be employed to fine-tune the color, fastness, and solubility of the final product.
Coupling Component: 6-Methoxybenzo[d]thiazol-2-amine
The coupling component, 6-methoxybenzo[d]thiazol-2-amine, possesses a heterocyclic structure that significantly influences the final hue of the dye. The methoxy (B1213986) group (-OCH3) at the 6-position is an electron-donating group, which activates the aromatic system, making it more susceptible to electrophilic attack by the diazonium ion. The synthesis of this precursor can be achieved through various organic synthesis routes, often involving the reaction of p-anisidine (B42471) with a thiocyanating agent.
Strategies for the derivatization of this precursor could involve the introduction of different alkoxy groups or other substituents on the benzothiazole (B30560) ring to modify the shade and dyeing properties of the final product.
Mechanism of Azo Bond Formation
The formation of the azo bond in C.I. Basic Yellow 19 proceeds through an electrophilic aromatic substitution mechanism.
Diazotization of 4-Nitrobenzenamine: The synthesis commences with the diazotization of 4-nitrobenzenamine. In this step, the primary amine is treated with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The amine group is converted into a diazonium group (-N≡N+). The presence of the electron-withdrawing nitro group stabilizes the diazonium salt to some extent.
Electrophilic Attack: The resulting 4-nitrobenzenediazonium (B87018) ion acts as an electrophile. It then attacks the electron-rich coupling component, 6-methoxybenzo[d]thiazol-2-amine. The electron-donating methoxy group on the benzothiazole ring directs the electrophilic attack to the ortho or para position.
Azo Coupling: The diazonium ion couples with the 6-methoxybenzo[d]thiazol-2-amine, leading to the formation of an azo linkage (-N=N-) between the two aromatic rings. This reaction results in the formation of the intermediate azo dye. The general mechanism is an electrophilic aromatic substitution where the diazonium ion is the electrophile and the activated aromatic ring of the coupling component is the nucleophile. wikipedia.org
Quaternization Reactions for Cationic Center Formation
The final and defining step in the synthesis of C.I. Basic Yellow 19 is the quaternization of the intermediate azo dye. This reaction introduces a permanent positive charge into the dye molecule, thereby classifying it as a cationic dye. This positive charge is essential for the dye's affinity for negatively charged substrates, such as acrylic fibers.
Alkylation and Other Quaternization Approaches
Quaternization is typically achieved through the alkylation of a nitrogen atom within the heterocyclic ring of the dye molecule.
Common Alkylating Agents:
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): This is a widely used and effective alkylating agent for the quaternization of heterocyclic azo dyes. It readily introduces a methyl group onto a nitrogen atom.
Other Alkyl Halides: Reagents such as methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) can also be employed to introduce different alkyl groups, which can influence the dye's solubility and other properties.
Alternative Alkylating Agents: Research into safer and more environmentally friendly alkylating agents is ongoing. Quaternary ammonium (B1175870) salts are being explored as less hazardous alternatives to traditional alkylating agents. researchgate.netnih.gov
The quaternization reaction for C.I. Basic Yellow 19 likely involves the methylation of one of the nitrogen atoms in the thiazole (B1198619) ring of the 6-methoxybenzo[d]thiazol-2-amine moiety.
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of the final C.I. Basic Yellow 19 dye are highly dependent on the careful control of various reaction parameters throughout the synthesis process.
| Reaction Stage | Parameter | Influence on Yield and Purity |
| Diazotization | Temperature | Must be kept low (0-5 °C) to prevent the decomposition of the unstable diazonium salt, which would lead to lower yields and the formation of by-products. |
| pH | A strongly acidic medium is necessary for the formation of the diazonium salt. | |
| Stoichiometry | Precise control of the molar ratio of the amine to the nitrosating agent is crucial to ensure complete diazotization and minimize side reactions. | |
| Azo Coupling | pH | The pH of the coupling medium is critical. A slightly acidic to neutral pH is generally optimal for coupling with aromatic amines. Incorrect pH can lead to the decomposition of the diazonium salt or favor side reactions. |
| Temperature | While the coupling reaction can often be carried out at slightly higher temperatures than diazotization, maintaining a controlled temperature is important for preventing side reactions and ensuring a high-purity product. | |
| Mixing | Efficient mixing is essential to ensure uniform reaction conditions and prevent localized areas of high concentration, which can lead to the formation of undesirable by-products. | |
| Quaternization | Temperature | The reaction temperature affects the rate of quaternization. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. |
| Solvent | The choice of solvent can influence the solubility of the reactants and the reaction rate. | |
| Stoichiometry | The molar ratio of the azo intermediate to the alkylating agent must be carefully controlled to ensure complete quaternization without excessive use of the often-hazardous alkylating agent. |
Optimizing these parameters is a key aspect of the industrial production of C.I. Basic Yellow 19 to achieve high yields of a pure product with the desired coloristic properties.
Green Chemistry Principles in Cationic Dye Synthesis
The traditional synthesis of azo dyes often involves the use of hazardous chemicals and the generation of significant amounts of waste. In recent years, there has been a growing emphasis on the application of green chemistry principles to make the synthesis of cationic dyes, including C.I. Basic Yellow 19, more environmentally friendly.
Key Green Chemistry Approaches:
Use of Solid Acid Catalysts: Replacing corrosive mineral acids in the diazotization step with reusable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can reduce waste and simplify the purification process. rsc.org
Solvent-Free Reactions: Conducting diazotization and coupling reactions under solvent-free conditions, for example, through grinding at room temperature, can significantly reduce the use of volatile organic compounds (VOCs). longdom.org
Alternative Diazotizing Agents: Research is being conducted into more environmentally benign diazotizing agents to replace traditional nitrite salts.
Safer Alkylating Agents: The development and use of less toxic and non-carcinogenic alkylating agents for the quaternization step is a key area of green chemistry research in dye synthesis. researchgate.netnih.gov
Water-Based Synthesis: Whenever possible, utilizing water as a solvent instead of organic solvents aligns with the principles of green chemistry.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by using more efficient heating methods or catalysts that allow for lower reaction temperatures.
While specific, documented applications of these green chemistry principles to the industrial synthesis of C.I. Basic Yellow 19 are not widely available in the public domain, the general trends in the field of azo dye synthesis point towards a future where these more sustainable practices will become increasingly important.
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional synthesis of azo dyes often relies on aqueous media, which can lead to large volumes of wastewater containing residual chemicals and byproducts. To mitigate this, alternative solvent systems and waste reduction strategies are being investigated.
One promising approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. researchgate.net Supercritical CO₂ offers several advantages over conventional solvents; it is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. researchgate.net A significant benefit is the elimination of aqueous waste streams, as the CO₂ can be easily separated from the product and recycled. researchgate.net An environmentally benign one-pot method for synthesizing a nonionic azo dye in supercritical carbon dioxide without using mineral acid has been reported, achieving a 91% theoretical yield at 80 °C. researchgate.net This approach minimizes the high electrolyte concentrations in wastewater typically associated with aqueous-based diazotization and coupling reactions. researchgate.net
Ionic liquids (ILs) are another class of alternative solvents gaining attention in green chemistry. tcichemicals.com These are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. tcichemicals.com Their use as solvents in azo dye synthesis can lead to improved reaction rates and selectivity. tcichemicals.com Furthermore, the immiscibility of some ionic liquids with water and nonpolar organic solvents facilitates product separation and the potential for solvent recycling. tcichemicals.com
Solvent-free synthesis , often utilizing grinding or mechanochemistry, represents a significant step towards waste minimization. researchgate.netlongdom.org This technique involves the reaction of solid reactants in the absence of a solvent, which can dramatically reduce waste and energy consumption. longdom.org An environmentally benign synthesis of azo dyes has been achieved by grinding the hydrochloride acidic salts of amino compounds with phenoxide salts in the presence of sodium nitrite at room temperature. longdom.org This method avoids the use of large quantities of acids, alkalis, and toxic solvents. researchgate.net
Waste minimization in dye manufacturing is not solely dependent on solvent choice. It also involves optimizing reaction conditions to maximize yield and reduce the formation of byproducts. Strategies such as precisely controlling stoichiometry, temperature, and pH can significantly decrease the chemical load in effluent streams.
Table 1: Comparison of Solvent Systems for Azo Dye Synthesis
| Solvent System | Advantages | Disadvantages | Potential for Waste Minimization |
| Traditional Aqueous Media | Inexpensive, readily available | High water consumption, wastewater treatment required | Low |
| **Supercritical Carbon Dioxide (scCO₂) ** | Non-toxic, recyclable, easy product separation | High initial equipment cost, high pressure required | High |
| Ionic Liquids (ILs) | High thermal stability, potential for reuse, can enhance reaction rates | Higher cost, potential toxicity of some ILs needs to be assessed | Medium to High |
| Solvent-Free (Grinding) | Eliminates solvent waste, low energy consumption | Limited to solid-state reactions, scalability may be a concern | Very High |
Catalyst Development for Environmentally Benign Synthesis
Heterogeneous acid catalysts are being explored as replacements for traditional mineral acids in the diazotization of aromatic amines like 4-Nitroaniline (B120555). Cation exchange resins, such as Amberlyst-15, have been successfully used as an acid catalyst for the diazotization of 4-Nitroaniline in the synthesis of an azocoumarin dye. nih.gov The use of a solid, reusable catalyst simplifies the work-up procedure and minimizes the generation of acidic wastewater. The proposed mechanism involves the resin facilitating the formation of the nitrosonium ion, which then reacts with the amine to form the diazonium salt. nih.gov
Basic catalysts also play a role in developing greener synthetic routes. The use of heterogeneous basic catalysts is being investigated to replace homogeneous bases like sodium hydroxide (B78521) and potassium carbonate, which can contribute to corrosive waste streams. researchgate.net Metal-organic frameworks (MOFs) are being explored for their potential in heterogeneous basic catalysis, offering high surface area and tunable basicity. acs.org In the context of C.I. Basic Yellow 19, a solid basic catalyst could potentially be used to facilitate the coupling reaction or in the final quaternization step.
Basic ionic liquids (BILs) are a class of ionic liquids that can act as both solvents and catalysts in base-catalyzed reactions. ics-ir.org They offer the advantages of ionic liquids, such as low volatility and high thermal stability, combined with catalytic activity. ics-ir.org The use of BILs could streamline the synthesis process by combining the solvent and catalyst into a single, recyclable component. ics-ir.org
The quaternization step, which imparts the cationic charge to the dye molecule, can also be made more environmentally friendly through catalysis. While specific catalysts for the quaternization of this particular dye are not widely reported in the context of green chemistry, the principles of catalysis suggest that a well-designed catalyst could enable the use of more benign alkylating agents and reduce reaction times and temperatures.
Table 2: Research Findings on Catalysts in Azo Dye Synthesis
| Catalyst Type | Application in Azo Dye Synthesis | Reactants/Reaction | Key Findings |
| Amberlyst-15 (Cation Exchange Resin) | Diazotization | 4-Nitroaniline | Acts as a reusable solid acid catalyst, eliminating the need for mineral acids and simplifying purification. nih.gov |
| Metal-Organic Frameworks (MOFs) | General Aldol Condensation (demonstrating basicity) | Benzaldehyde and Hexanal | Show potential as tunable heterogeneous basic catalysts, avoiding corrosive waste. researchgate.net |
| Basic Ionic Liquids (BILs) | Knoevenagel and Aldol Condensations | Malononitrile and Benzaldehyde | Act as both solvent and catalyst, with potential for high yields and catalyst recyclability. qub.ac.uk |
Advanced Analytical and Spectroscopic Characterization Techniques for C.i. Basic Yellow 19
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are paramount for separating C.I. Basic Yellow 19 from complex matrices and identifying its components. High-Performance Liquid Chromatography and Capillary Electromigration Methods are two primary methodologies utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. For cationic dyes like C.I. Basic Yellow 19, reversed-phase HPLC with Diode Array Detection (DAD) is frequently employed. This method allows for the efficient separation and quantification of the dye. researchgate.netnih.govhitachi-hightech.comscioninstruments.com The use of a DAD detector enables the acquisition of the UV-Vis spectrum of the eluting peak, confirming the identity of the compound by comparing it with a reference spectrum. hitachi-hightech.com
A typical HPLC method for a cationic yellow azo dye would involve a C18 stationary phase and a gradient elution using a buffered mobile phase. The buffer, often ammonium (B1175870) acetate, helps to ensure good peak shape and reproducibility.
Table 1: Representative HPLC-DAD Parameters for Cationic Azo Dye Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 3 µm) |
| Mobile Phase A | 10 mmol/L Ammonium Acetate / Acetonitrile (95/5) |
| Mobile Phase B | 10 mmol/L Ammonium Acetate / Acetonitrile (50/50) |
| Gradient | 2% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | DAD, Monitoring at λmax (approx. 415-430 nm) |
| Injection Volume | 10 µL |
This interactive table provides typical parameters for the HPLC-DAD analysis of cationic azo dyes.
Capillary Electromigration Methods (CEM), particularly Capillary Zone Electrophoresis (CZE), are powerful techniques for the analysis of charged molecules like C.I. Basic Yellow 19. nih.gov As a cationic dye, it migrates towards the cathode under the influence of an electric field. nih.gov For dyes that may be challenging to analyze in aqueous solutions, Non-Aqueous Capillary Electrophoresis (NACE) offers an effective alternative, providing excellent separation efficiency. nih.gov
The separation in CEM is based on the charge-to-mass ratio of the analyte. scioninstruments.com Optimization of the background electrolyte (BGE), including the type of organic solvent and buffer additives, is crucial for achieving high-resolution separation of basic dyes. nih.govnih.gov
Table 2: Typical NACE Conditions for Basic Textile Dye Separation
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 1 M Acetic Acid and 10 mM Sodium Acetate in Acetonitrile/Methanol (75:25, v/v) |
| Separation Voltage | +25 kV to +30 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) |
This interactive table outlines representative conditions for the NACE separation of basic textile dyes.
Advanced Spectroscopic Probing of Molecular Structure and Electronic States
Spectroscopic techniques provide invaluable information regarding the molecular structure, functional groups, and electronic properties of C.I. Basic Yellow 19.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of C.I. Basic Yellow 19, a benzothiazole (B30560) azo dye, would exhibit characteristic absorption bands corresponding to its structural components. researchgate.netdergipark.org.trscienceworldjournal.org Key vibrational bands would include those for the azo linkage (-N=N-), the aromatic rings, the methoxy (B1213986) group (-OCH₃), and the C-S-C bond within the benzothiazole ring. researchgate.netdergipark.org.tr
Table 3: Predicted FTIR Spectral Data for C.I. Basic Yellow 19
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic Rings |
| 2950 - 2850 | C-H Stretching | -OCH₃ and other aliphatic groups |
| 1600 - 1580 | C=N Stretching | Benzothiazole Ring |
| 1550 - 1475 | C=C Stretching | Aromatic Rings |
| 1450 - 1400 | -N=N- Stretching | Azo Group |
| 1250 - 1200 | C-O Stretching | Aryl-O-CH₃ |
| 1180 - 1130 | C-N Stretching | Aryl-N |
This interactive table presents the expected characteristic FTIR absorption bands for the functional groups in C.I. Basic Yellow 19.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule, which are responsible for its color. As a yellow dye, C.I. Basic Yellow 19 absorbs light in the violet-blue region of the visible spectrum. researchgate.net The color is due to the extensive conjugated system involving the 4-nitrophenylazo group and the benzothiazole moiety. The primary absorption peak (λmax) corresponds to a π→π* electronic transition. The position of this peak can be influenced by the solvent polarity. academie-sciences.fr Dyes containing the 4-nitroaniline (B120555) chromophore typically show a strong absorption band in the range of 380-420 nm. researchgate.netresearchgate.nettaylorandfrancis.comrsc.org
Table 4: Representative UV-Vis Absorption Data for C.I. Basic Yellow 19
| Solvent | λmax (nm) | Corresponding Electronic Transition |
|---|
This interactive table shows the typical maximum absorption wavelength for C.I. Basic Yellow 19.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. Due to the scarcity of published NMR data for C.I. Basic Yellow 19, the following tables provide predicted chemical shifts based on the analysis of its core structural fragments: a 4-nitrophenylazo group and a 6-methoxybenzothiazole (B1296504) moiety. rsc.orgresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.commdpi.comchemicalbook.com
Table 5: Predicted ¹H NMR Chemical Shifts (δ, ppm) for C.I. Basic Yellow 19
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons (Nitro-substituted ring) | 8.0 - 8.4 (d) |
| Aromatic Protons (Benzothiazole ring) | 7.3 - 8.1 (m) |
| Methoxy Protons (-OCH₃) | ~3.9 (s) |
This interactive table provides estimated ¹H NMR chemical shifts for the key protons in C.I. Basic Yellow 19, referenced against a standard solvent like DMSO-d₆.
Table 6: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for C.I. Basic Yellow 19
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons (Nitro-substituted ring) | 124 - 151 |
| Aromatic Carbons (Benzothiazole ring) | 110 - 160 |
| Carbon attached to Methoxy group | ~159 |
| Azo-linked Aromatic Carbons | 140 - 155 |
| Methoxy Carbon (-OCH₃) | ~56 |
This interactive table presents estimated ¹³C NMR chemical shifts for the carbon skeleton of C.I. Basic Yellow 19.
Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Molecular Fragmentation and Identification
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of dye molecules. upce.cz It involves the ionization of the analyte, followed by the selection of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a detailed fingerprint of the molecule's structure.
For a cationic dye like C.I. Basic Yellow 19, ESI in positive ion mode would be the method of choice. The initial ESI-MS spectrum would be expected to show a prominent peak corresponding to the intact cationic molecule. Subsequent MS/MS analysis of this precursor ion would induce fragmentation at the molecule's weakest bonds.
Given the single azo class structure of C.I. Basic Yellow 19, fragmentation would likely occur at several key locations. nih.gov The azo bond (-N=N-) is a common site for cleavage in azo dyes. Additionally, fragmentation could occur at the bonds connecting the various functional groups to the aromatic rings. The study of these fragmentation patterns is essential for confirming the identity of the dye and identifying any impurities or degradation products. researchgate.net
A hypothetical fragmentation pattern for C.I. Basic Yellow 19 is presented in the table below to illustrate the type of data generated from an ESI-MS/MS experiment.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
|---|---|---|
| [M]+ | Fragment A | Cleavage of the azo bond |
| [M]+ | Fragment B | Loss of a methyl group |
| [M]+ | Fragment C | Loss of a methoxy group |
| [M]+ | Fragment D | Cleavage within the thiazole (B1198619) ring |
X-ray Diffraction (XRD) and Morphological Analysis Techniques for C.I. Basic Yellow 19 Systems
X-ray Diffraction (XRD)
X-ray Diffraction is a non-destructive technique used to analyze the structure of crystalline materials. slideshare.net By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, information about the crystal lattice, phase purity, and crystallinity can be obtained. iastate.edu For a powdered sample like C.I. Basic Yellow 19, XRD analysis would reveal whether the dye exists in a crystalline or amorphous state. wikipedia.org
If the dye is crystalline, the resulting diffractogram would display a series of peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the material's crystal structure and can be used for identification by comparing the data to a reference database. slideshare.net Furthermore, the width of the diffraction peaks can provide an estimation of the crystallite size.
The table below illustrates the type of data that would be obtained from an XRD analysis of a crystalline C.I. Basic Yellow 19 sample.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 60 |
| 21.0 | 4.23 | 100 |
| 25.8 | 3.45 | 90 |
| 28.3 | 3.15 | 75 |
Morphological Analysis
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology of the dye particles. contractlaboratory.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of the dye powder. researchgate.net This technique scans the sample with a focused beam of electrons, and the resulting interactions generate signals that reveal information about the surface topography, particle shape, and size distribution. mdpi.comnih.gov For C.I. Basic Yellow 19, SEM analysis would be crucial in determining the general morphology of the powder, such as whether the particles are spherical, needle-like, or irregular in shape, and whether they are aggregated or discrete. nanoscience.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to examine the internal structure of materials. contractlaboratory.com In TEM, a beam of electrons is transmitted through an ultra-thin sample. This technique can reveal details about the particle's internal features, including crystallinity, defects, and the presence of any coatings or core-shell structures. For C.I. Basic Yellow 19, TEM could provide insights into the internal structure of the individual dye particles.
Mechanistic Investigations of C.i. Basic Yellow 19 Interactions with Substrates
Adsorption Mechanisms on Diverse Substrates
The adsorption of C.I. Basic Yellow 19 onto various surfaces is a complex process governed by multiple intermolecular forces. The nature of the adsorbent, be it a textile fiber or a material used for environmental remediation, dictates which forces are dominant. Generally, the mechanisms include ion exchange, chemical bonding, electrostatic interactions, surface complexation, and physical adsorption. mdpi.com
Electrostatic interaction is a primary mechanism in the binding of C.I. Basic Yellow 19, a cationic dye, to substrates with negatively charged surfaces. mdpi.comresearchgate.net As a cationic dye, it possesses a positive charge, leading to a strong attraction with anionic sites on a substrate. scribd.com For instance, materials like acrylic fibers are specifically engineered with anionic co-monomers to create negatively charged sites. textilelearner.netslideshare.net This strong ionic interaction is the fundamental principle behind the successful dyeing of acrylics with basic dyes. textilelearner.net The attraction between the positively charged dye cations and the negative charges on the fiber surface facilitates a strong bond. slideshare.netbgtextilepublisher.org Beyond textiles, various adsorbents used for water treatment rely on this principle, where electrostatic attraction promotes the adsorption of cationic dye molecules. researchgate.net
Hydrophobic interactions can also influence the adsorption of dyes onto substrates, particularly in aqueous environments. researchgate.net These interactions occur between the nonpolar parts of the dye molecule and the substrate. A modified Donnan model, for example, has been developed that incorporates both hydrophobic and ionic interactions to predict the equilibrium sorption of cationic dyes on acrylic fibers under various conditions. researchgate.net
The kinetics of adsorption are highly sensitive to the chemical environment, particularly the pH and ionic strength of the solution.
Role of pH: The pH of the solution can alter the surface charge of the adsorbent and the charge of the dye molecule, thereby influencing the electrostatic interactions. researchgate.netmdpi.com For the adsorption of a cationic dye like Basic Yellow 19 onto a negatively charged surface, the process is often favored in a specific pH range. For acrylic fibers, acidic conditions around pH 5 have been found to be optimal, achieving the highest binding of the dye. bgtextilepublisher.org In general, if the pH of the solution is lower than the point of zero charge (pHpzc) of the adsorbent, the surface becomes more positively charged, which can hinder the adsorption of cationic dyes due to electrostatic repulsion. mdpi.comnih.gov Conversely, a pH above the pHpzc results in a more negatively charged surface, favoring the attraction of cationic dyes. jaas.ac.cn
To quantitatively describe the adsorption process, various isotherm and kinetic models are employed. These models provide insights into the adsorption capacity, the nature of the interaction, and the rate of dye uptake.
Adsorption Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. nih.gov The two most widely used models are the Langmuir and Freundlich isotherms. mdpi.commdpi.com
The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption occurring once a site is occupied. mdpi.comnih.gov
The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.comnih.gov
The suitability of each model is determined by fitting experimental data and comparing correlation coefficients (R²). nih.gov
Interactive Data Table: Common Adsorption Isotherm Models
| Model | Linear Equation | Parameters | Assumptions |
|---|---|---|---|
| Langmuir | (Ce/qe) = (1/(KL*qm)) + (Ce/qm) | qm (max adsorption capacity), KL (Langmuir constant) | Monolayer adsorption, homogeneous surface, finite number of identical sites. mdpi.comnih.gov |
| Freundlich | log(qe) = log(KF) + (1/n)*log(Ce) | KF (Freundlich constant), n (adsorption intensity) | Multilayer adsorption, heterogeneous surface, non-uniform energy distribution. mdpi.comnih.gov |
Adsorption Kinetic Modeling: Kinetic models are used to investigate the rate of the adsorption process and to understand the controlling mechanisms. mdpi.com Common models include the pseudo-first-order and pseudo-second-order models. icrc.ac.ir
The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites. icrc.ac.ir
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. sciencepublishinggroup.comresearchgate.net This model often provides a better fit for dye adsorption systems. nih.govresearchgate.net
Other models like the intra-particle diffusion model are used to determine if diffusion into the adsorbent's pores is the rate-limiting step. sciencepublishinggroup.com
Interactive Data Table: Common Adsorption Kinetic Models
| Model | Equation | Parameters | Description |
|---|---|---|---|
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303)*t | qe (adsorbed amount at equilibrium), qt (adsorbed amount at time t), k1 (rate constant) | Rate of adsorption is based on adsorption capacity. icrc.ac.ir |
| Pseudo-Second-Order | t/qt = 1/(k2*qe^2) + t/qe | k2 (rate constant) | Rate-limiting step is chemical adsorption. nih.govsciencepublishinggroup.com |
| Intra-particle Diffusion | qt = k_id * t^(1/2) + C | k_id (rate constant), C (boundary layer thickness) | Used to identify the diffusion mechanism. sciencepublishinggroup.com |
Dye-Fiber Interaction Dynamics, Specifically with Acrylic Fibers
The dyeing of acrylic fibers with C.I. Basic Yellow 19 is a well-established industrial process that relies on a specific set of physicochemical principles.
Acrylic fibers are polymers composed primarily of polyacrylonitrile (B21495). slideshare.net However, homopolymers of acrylonitrile (B1666552) are difficult to dye due to their compact structure and lack of dye-receptive sites. scribd.com To overcome this, commercial acrylic fibers are produced as copolymers, typically containing up to 15% of a co-monomer. scribd.comslideshare.net These co-monomers, such as acrylic acid or vinyl acetate, are intentionally incorporated to introduce anionic functional groups (e.g., sulfonic or carboxylic acid groups) into the polymer structure. scribd.comslideshare.net
These anionic groups are crucial as they provide negatively charged sites within the fiber. textilelearner.net The dyeing mechanism for cationic dyes like Basic Yellow 19 on acrylic fibers involves a series of steps:
Adsorption: The positively charged dye cations are first adsorbed onto the surface of the acrylic fiber. textilelearner.netbgtextilepublisher.org
Diffusion: The dyeing process is highly temperature-dependent. Dye uptake and diffusion into the fiber matrix occur effectively only when the temperature is raised above the glass transition temperature (Tg) of the acrylic fiber, which is typically around 80-85°C. scribd.comtextilelearner.net Above this temperature, the polymer chains gain enough mobility to allow dye molecules to penetrate the fiber structure. textilelearner.net
Bond Formation: Inside the fiber, the cationic dye molecules form strong ionic bonds, or salt linkages, with the anionic groups of the co-monomer. textilelearner.net This ionic interaction is the primary force responsible for the high affinity and good fastness properties of basic dyes on acrylic fibers. scribd.com
Due to the high affinity and rapid rate of dye uptake above the Tg, there is a significant risk of uneven dyeing. scribd.comp2infohouse.org Therefore, the dyeing process must be carefully controlled by slowly raising the temperature and often by using chemical agents known as "retarders" to ensure a level and uniform color. scribd.comp2infohouse.org
Influence of Fiber Modification on Dyeing Behavior
The interaction between cationic dyes, such as C.I. Basic Yellow 19, and textile substrates is significantly influenced by the chemical nature of the fiber surface. While acrylic fibers possess inherent anionic sites that facilitate strong ionic bonding with cationic dyes, natural fibers like cotton lack this characteristic, leading to poor dye uptake. Consequently, fiber modification has been extensively researched to enhance the dyeability of such substrates.
Cationic modification, or cationization, is a key strategy to improve the affinity of anionic dyes for cellulosic fibers like cotton. This process introduces positive charges onto the fiber surface, creating sites for electrostatic attraction with anionic dyes. This modification allows for dyeing processes with significantly reduced or eliminated salt usage, making it more environmentally friendly. While this approach is primarily designed for anionic reactive and direct dyes, the principles of modifying fiber surfaces to alter dye-fiber interactions are broadly applicable.
For cationic dyes like C.I. Basic Yellow 19, the challenge with cationized cotton would be electrostatic repulsion. However, modifications can be tailored. For instance, introducing groups that can form hydrogen bonds or van der Waals forces could enhance dye affinity without relying on ionic interactions. Research on dyeing modified cotton with various dye classes has shown that surface treatments can significantly impact color strength (K/S values), a measure of dye uptake. For example, treating cotton with cationic polymers has been shown to dramatically increase the K/S values for reactive dyes, indicating a much higher dye fixation compared to untreated cotton. This is due to the strong electrostatic interactions between the modified, positively charged fiber and the anionic dye molecules.
The table below illustrates the conceptual impact of fiber modification on dye uptake, as measured by color strength (K/S).
Table 1: Illustrative Color Strength (K/S) on Modified vs. Unmodified Cotton
| Dye Class | Fiber Substrate | Typical K/S Value | Primary Interaction |
|---|---|---|---|
| Anionic Reactive Dye | Unmodified Cotton | Low-Medium | Covalent Bonding |
| Anionic Reactive Dye | Cationized Cotton | High | Electrostatic Attraction, Covalent Bonding |
| Cationic Basic Dye | Unmodified Cotton | Very Low | Weak van der Waals forces |
Aggregation Phenomena of Cationic Dyes in Solution
Cationic dyes, including C.I. Basic Yellow 19, often exhibit self-association in aqueous solutions to form aggregates, such as dimers and trimers. This aggregation phenomenon is a common feature in dye chemistry and is driven by intermolecular forces like van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic structures of the dye molecules. The formation of these aggregates significantly affects the dye's properties, including its color, solubility, and dyeing performance. Understanding and controlling aggregation is crucial for achieving consistent and level dyeing results.
Factors Influencing Molecular Association and Dimerization
The degree of dye aggregation in a solution is not static but is influenced by a variety of physical and chemical factors. The interplay of these factors determines the equilibrium between the monomeric and aggregated forms of the dye.
Key influencing factors include:
Dye Concentration: An increase in dye concentration generally promotes aggregation, as it increases the probability of intermolecular collisions and interactions.
Temperature: Higher temperatures tend to reduce aggregation. The increased kinetic energy of the dye molecules overcomes the weak intermolecular forces responsible for holding the aggregates together.
Electrolytes: The presence of salts in the dyebath can increase aggregation. The ions can screen the electrostatic repulsion between charged dye molecules, facilitating their association.
Molecular Structure: The chemical structure of the dye is a primary determinant of its tendency to aggregate. Dyes with large, planar aromatic systems have a greater propensity for π-π stacking and thus aggregation. The type and position of substituent groups also play a role.
pH: The pH of the solution can affect the charge on the dye molecule and thus its aggregation behavior. For some dyes, a change in pH can lead to a rapid increase in aggregation, sometimes resulting in precipitation.
Organic Solvents: The addition of organic solvents like ethanol (B145695) to the aqueous solution can decrease aggregation by improving the solvation of the dye molecules and disrupting hydrophobic interactions.
Table 2: Summary of Factors Affecting Dye Aggregation
| Factor | Effect on Aggregation | Rationale |
|---|---|---|
| Increasing Dye Concentration | Increases | Higher probability of molecular interaction. |
| Increasing Temperature | Decreases | Increased kinetic energy overcomes attractive forces. |
| Adding Electrolytes | Increases | Shields electrostatic repulsion between dye molecules. |
| Adding Organic Solvents | Decreases | Improves dye solvation and disrupts hydrophobic forces. |
| Planar Molecular Structure | Increases | Facilitates π-π stacking interactions. |
Spectroscopic Signatures of Aggregate Formation
UV-Visible absorption spectroscopy is a primary and highly sensitive tool for studying dye aggregation in solution. The formation of dimers and higher-order aggregates leads to distinct changes in the absorption spectrum compared to that of the monomeric dye. These changes are a result of the electronic interactions between the chromophores of the associated dye molecules.
When dye molecules aggregate, the absorption maximum (λmax) can shift, and the molar extinction coefficient can change. These spectral shifts are classified based on the geometry of the aggregate:
H-aggregates (Hypsochromic Shift): Formed by a parallel, face-to-face stacking of dye molecules. This arrangement results in a blue-shift (shift to a shorter wavelength) of the main absorption band.
J-aggregates (Bathochromic Shift): Result from a head-to-tail arrangement of dye molecules. This configuration leads to a red-shift (shift to a longer wavelength) of the absorption band, which is often sharp and intense.
The presence of an isosbestic point—a specific wavelength where the absorbance remains constant as the concentration changes—is often indicative of a simple two-species equilibrium, such as a monomer-dimer system. By analyzing the changes in the absorption spectra as a function of concentration or temperature, it is possible to determine the equilibrium constants for dimerization and other thermodynamic parameters of the aggregation process.
Table 3: Spectroscopic Characteristics of Dye Monomers and Aggregates
| Species | Typical Spectral Shift | Description |
|---|---|---|
| Monomer | Reference λmax | The absorption spectrum of the individual, unassociated dye molecule. |
| Dimer | Often blue-shifted or may show a new band. | The simplest form of aggregate, consisting of two dye molecules. |
| H-aggregate | Hypsochromic (Blue) Shift | Absorption maximum shifts to a shorter wavelength. |
Environmental Fate and Degradation Pathways of C.i. Basic Yellow 19
Electrochemical Degradation Mechanisms and Efficiencies
Electrochemical oxidation has emerged as a promising and efficient approach for treating textile wastewater containing recalcitrant dyes. gsconlinepress.com The process relies on the generation of powerful oxidizing agents or direct electron transfer at the electrode surface to break down the complex molecular structure of the dye.
Anodic Oxidation Processes
Anodic oxidation is a key mechanism in the electrochemical treatment of dye effluents. This process can occur through two primary pathways: direct and indirect oxidation. In direct oxidation, the dye molecules are adsorbed onto the anode surface and destroyed by direct electron transfer. Indirect oxidation, however, often plays a more significant role, especially in the presence of certain electrolytes. gsconlinepress.com
When chloride ions (Cl⁻) are present in the wastewater, they can be oxidized at the anode (such as Ti/PtOₓ or DSA) to form active chlorine species like chlorine gas (Cl₂), hypochlorous acid (HClO), and hypochlorite (B82951) ions (ClO⁻). gsconlinepress.comgsconlinepress.com These electrochemically generated species are powerful oxidizing agents that can effectively decolorize and degrade the dye molecules in the bulk solution. gsconlinepress.com Studies on the degradation of the similar cationic dye C.I. Basic Yellow 28 show that the breakdown of the dye's imino group is a key step in the degradation process. researchgate.net The complete mineralization of the dye to carbon dioxide and water is the ultimate goal, though this often results in the formation of intermediate organic byproducts and inorganic anions. researchgate.net
Influence of Electrolyte and Applied Voltage
The choice of supporting electrolyte and the applied voltage are critical parameters that significantly influence the efficiency and mechanism of electrochemical degradation. The most common electrolytes used are sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄).
Research comparing these electrolytes in the degradation of C.I. Basic Yellow 28 has shown that NaCl is generally more effective. researchgate.net The higher efficiency with NaCl is attributed to the formation of active chlorine, which facilitates powerful indirect oxidation. gsconlinepress.com In contrast, degradation in the presence of Na₂SO₄ primarily occurs through direct oxidation at the electrode surface, which can be a slower process. gsconlinepress.com For instance, after 15 minutes of electrolysis for C.I. Basic Yellow 28, the color removal was comparable (93.3% for NaCl vs. 92.9% for Na₂SO₄), but the Chemical Oxygen Demand (COD) removal was significantly higher with NaCl (46.2%) compared to Na₂SO₄ (26.8%), indicating more complete mineralization with the former. researchgate.net
The applied voltage or current density also directly impacts the degradation rate. Increasing the current density generally enhances the rate of color and COD removal. gsconlinepress.com However, an optimal current density often exists, beyond which the energy efficiency decreases. gsconlinepress.com Studies on other dyes have tested potentials in the range of -1.0 to -2.5 V, achieving over 95% color removal. core.ac.ukcasaverdeambiental.com.br
| Supporting Electrolyte | Color Removal (%) | COD Removal (%) |
|---|---|---|
| NaCl | 93.3 | 46.2 |
| Na₂SO₄ | 92.9 | 26.8 |
Biological Degradation and Bioremediation Strategies
Bioremediation offers an eco-friendly and cost-effective alternative to chemical and physical treatment methods. nih.gov This approach utilizes the metabolic capabilities of microorganisms, algae, and enzymes to break down or adsorb dye molecules. nih.gov
Microbial Degradation Mechanisms
Various microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade synthetic dyes. nih.gov Fungi, particularly white-rot fungi, are effective due to their production of potent extracellular enzymes. nih.gov The fungus Aspergillus niger, for example, has shown a strong capacity to decolorize a range of reactive dyes through a combination of biosorption (adsorption of the dye onto the fungal biomass) and enzymatic degradation. researchgate.net
The degradation mechanism involves the microorganism using the dye compound as a source of carbon or nitrogen, breaking it down into simpler, less toxic molecules. researchgate.net For azo dyes, a common mechanism is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases, often under anaerobic or anoxic conditions, leading to the formation of aromatic amines which can be further degraded. nih.govresearchgate.net The efficiency of microbial degradation is influenced by factors such as pH, temperature, dye concentration, and the presence of other nutrient sources. gsconlinepress.comresearchgate.net
| Dye Name | Decolorization Time | Result |
|---|---|---|
| Congo Red | 6 days | Complete Decolorization |
| Direct Violet-BL | 9 days | Complete Decolorization |
Algal-Based Bioremediation Approaches
Algae, both macro and microalgae, present a sustainable method for dye removal from wastewater, a process known as phycoremediation. scione.com The primary mechanism is often biosorption, where dye molecules bind to the surface of the algal cells. researchgate.net Algal biomass contains various functional groups (such as carboxyl, hydroxyl, and amino groups) that can act as binding sites for cationic dyes like C.I. Basic Yellow 19.
A study on the removal of a basic yellow dye using the green macroalga Caulerpa scalpelliformis demonstrated significant sorption capacity. nih.govcapes.gov.br The process was found to be spontaneous and exothermic. nih.gov The sorption kinetics followed a pseudo-second-order model, indicating that the rate-limiting step is chemisorption. nih.govcapes.gov.br Algae can effectively accumulate and metabolize dyes into less harmful substances, making them a promising tool for integrated wastewater treatment. scione.com
Enzyme-Mediated Degradation Pathways
The use of isolated enzymes offers a more specific and often faster alternative to using whole microbial cells. ijplantenviro.com Oxidoreductase enzymes, particularly laccases and peroxidases, are highly effective in degrading a wide range of dyes. nih.govfrontiersin.org
Laccases, multi-copper enzymes produced by fungi like Trametes hirsuta, catalyze the oxidation of phenolic and other aromatic compounds by reducing molecular oxygen to water. nih.govnih.gov This oxidative process can break the chromophore of the dye, leading to decolorization. frontiersin.org The degradation of azo dyes by laccase involves the generation of a phenoxy radical, followed by a series of reactions that cleave the molecule without forming toxic aromatic amines. ijplantenviro.com Similarly, peroxidases, often extracted from plants like horseradish, use hydrogen peroxide to oxidize dye molecules. ijplantenviro.com The efficiency of these enzymatic processes can be very high, with some studies reporting over 87% dye degradation in just a few minutes. ijplantenviro.com
Chemical Degradation in Aquatic and Terrestrial Environments
Factors Influencing Environmental Persistence
Further scientific investigation and publication of research specifically focused on C.I. Basic Yellow 19 are required before a detailed and accurate article on its environmental fate can be composed.
Photostability and Photodegradation Mechanisms of C.i. Basic Yellow 19
Principles of Dye Photofading and Light Fastness
The light fastness of a dye is its ability to resist fading upon exposure to light. wikipedia.orgsylicglobal.com This fading, or photofading, is the result of chemical changes in the dye's molecular structure, specifically within the chromophore, which is the part of the molecule responsible for its color. wikipedia.org When dye molecules are exposed to light, particularly high-energy ultraviolet (UV) radiation, they can absorb photons. dyestuffscn.com This absorption excites the molecule from its stable ground state to a highly reactive and unstable excited state. wikipedia.org
The stability of a dye is influenced by several factors, including its chemical structure, concentration, and the substrate it is applied to. sylicglobal.comtextileengineering.net Dyes with higher concentrations on a fiber tend to exhibit better light fastness due to the increased aggregation of dye molecules, which reduces the surface area exposed to light and moisture. dyestuffscn.comdyestuffscn.com
The process of photofading is primarily a photo-oxidation reaction. dyestuffscn.com The excited dye molecule reacts with atmospheric oxygen, leading to the destruction of the chromophore and a loss of color. wikipedia.orgdyestuffscn.com The rate and extent of this degradation are dependent on the dye's chemical structure, the intensity and wavelength of the light source, and environmental factors such as humidity. sylicglobal.comtextileengineering.net
Photophysical Processes Leading to Degradation
The degradation of C.I. Basic Yellow 19 under light exposure is initiated by the absorption of photons, which elevates the dye molecules to an excited electronic state. This process is the primary driver of a series of photochemical reactions that result in the breakdown of the dye's structure. dyestuffscn.com
When a dye molecule absorbs light energy, its valence electrons transition to a higher energy level, or an excited state. sylicglobal.com These excited molecules are highly reactive and can participate in various chemical reactions that they would not undergo in their ground state. The energy absorbed can lead to the cleavage of chemical bonds within the dye molecule, a process known as photolysis. wikipedia.org
Furthermore, the excited dye molecule can react with surrounding molecules, particularly atmospheric oxygen. This interaction can lead to the formation of highly reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals. wikipedia.org These reactive species are powerful oxidizing agents that can attack and destroy the chromophore of the dye, leading to fading. wikipedia.org In some cases, the dye itself can act as a photosensitizer, absorbing light energy and transferring it to other molecules, which then initiate the degradation process. wikipedia.orgtextileengineering.net
Mechanistic Studies of Photochemical Reactions
The photochemical degradation of C.I. Basic Yellow 19 can proceed through several mechanisms, broadly categorized as direct photolysis and photosensitized reactions.
Direct Photolysis Pathways
Direct photolysis involves the direct absorption of light by the dye molecule, leading to its decomposition without the involvement of other chemical species. The energy from the absorbed photons can be sufficient to break the chemical bonds within the dye's structure. wikipedia.org For azo dyes like C.I. Basic Yellow 19, the azo linkage (-N=N-) is often a primary site of photochemical activity.
Under UV irradiation, the azo bond can undergo cleavage, leading to the formation of various degradation products. Research on the photodegradation of other azo dyes has shown that this process can lead to the formation of aromatic amines and other smaller organic molecules.
Photosensitized Degradation Reactions
In photosensitized degradation, the dye molecule absorbs light and then transfers the energy to another molecule, which in turn initiates the degradation process. A common photosensitizer in these reactions is atmospheric oxygen. When an excited dye molecule transfers its energy to triplet oxygen (in its ground state), it can generate highly reactive singlet oxygen. wikipedia.org
This singlet oxygen is a potent oxidizing agent that can readily attack the electron-rich regions of the dye molecule, such as the azo group and aromatic rings. This leads to the oxidative cleavage of the chromophore and subsequent fading.
Additionally, photocatalysis is a significant mechanism in dye degradation. When a semiconductor photocatalyst, such as titanium dioxide (TiO₂), absorbs photons with energy greater than its bandgap, it generates electron-hole pairs. nih.govacs.org These charge carriers are highly reactive and can initiate redox reactions on the catalyst's surface. The holes in the valence band can react with water to form hydroxyl radicals (•OH), while electrons in the conduction band can react with oxygen to form superoxide radicals (•O₂⁻). mdpi.com Both of these radical species are extremely powerful oxidizing agents that can non-selectively degrade organic pollutants like dyes into simpler, less harmful compounds such as carbon dioxide and water. mdpi.comresearchgate.net The efficiency of this process is influenced by factors like pH, catalyst loading, and light intensity. acs.orgacs.org
The degradation of cationic dyes, in particular, can be influenced by the surface charge of the photocatalyst. At alkaline pH, the surface of many photocatalysts becomes negatively charged, which electrostatically attracts cationic dye molecules, leading to more efficient degradation. researchgate.net
Strategies for Enhancing Photostability of Cationic Dyes
Several strategies have been developed to improve the light fastness of cationic dyes like C.I. Basic Yellow 19. These methods focus on modifying the dye's chemical structure, controlling the dyeing process, and using protective additives.
One approach is to introduce electron-withdrawing groups into the dye molecule, particularly at positions ortho to the azo group. This modification reduces the electron density of the azo nitrogen atoms, making them less susceptible to photo-oxidation. dyestuffscn.com Another structural modification involves introducing hydroxyl groups at both ortho positions of the azo group. These hydroxyl groups can form complexes with metal ions, which helps to shield the azo group and improve light fastness. dyestuffscn.com
The physical state of the dye on the fiber also plays a crucial role. Increasing the concentration of the dye on the substrate leads to greater aggregation of dye molecules. This aggregation reduces the surface area of the dye that is exposed to light and oxygen, thereby slowing down the rate of photofading. dyestuffscn.com
The use of additives can also enhance photostability. UV absorbers can be incorporated into the fiber or the dye formulation to filter out harmful UV radiation before it can be absorbed by the dye molecules. Quenchers are another class of additives that can deactivate the excited state of the dye molecule, dissipating the absorbed energy as heat before it can initiate degradation reactions. Furthermore, creating complexes of cationic dyes with materials like clay nanosheets has been shown to significantly improve their photostability by providing a protective environment that can quench the excited state of the dye. researchgate.netnih.gov
Below is a data table summarizing the key factors influencing the photostability of dyes and the corresponding strategies for improvement.
| Factor Influencing Photostability | Strategy for Enhancement |
| Chemical Structure | Introduction of electron-withdrawing groups. dyestuffscn.com |
| Introduction of hydroxyl groups for metal complexation. dyestuffscn.com | |
| Increasing the molecular weight and complexity. textileengineering.net | |
| Dye Concentration | Increasing the dyeing concentration to promote aggregation. dyestuffscn.com |
| Substrate | Selection of appropriate fiber type. dyestuffscn.com |
| Use of UV-protective fibers or coatings. | |
| Additives | Incorporation of UV absorbers. |
| Use of excited-state quenchers. | |
| Complexation with stabilizing agents like clay nanosheets. researchgate.netnih.gov | |
| Environmental Factors | Control of humidity and atmospheric composition. textileengineering.netdyestuffscn.com |
In-Depth Computational Analysis of C.I. Basic Yellow 19 Remains Limited in Publicly Available Research
A comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed computational and theoretical studies focused specifically on the chemical compound C.I. Basic Yellow 19, also known as Catonic Dark Yellow 2RL. While the dye is mentioned in various experimental studies, particularly concerning its adsorption for wastewater treatment, dedicated research applying computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to this specific molecule is not extensively documented.
Consequently, a detailed article structured around the specific computational investigations requested—including molecular geometry optimization, frontier molecular orbital analysis, quantum molecular descriptors, and simulations of dye-substrate interactions and solvation effects—cannot be generated with scientific accuracy at this time. The foundational data from peer-reviewed computational studies on C.I. Basic Yellow 19 is not sufficiently available to populate such a detailed framework.
General methodologies for these computational techniques are well-established in the field of chemistry and are frequently applied to other dyes. However, applying these general principles without specific data for C.I. Basic Yellow 19 would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication of computational studies specifically targeting C.I. Basic Yellow 19 are needed to enable a thorough and detailed analysis as outlined.
Computational and Theoretical Investigations of C.i. Basic Yellow 19
Non-Linear Optical (NLO) Property Predictions
No specific studies detailing the theoretical prediction of non-linear optical (NLO) properties for C.I. Basic Yellow 19 were found. Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to calculate NLO parameters such as polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). These calculations help in understanding the potential of a molecule for applications in optoelectronics and photonics. However, no such data has been published for C.I. Basic Yellow 19.
Theoretical Prediction of Spectroscopic Properties
There is a lack of published research on the theoretical prediction of spectroscopic properties for C.I. Basic Yellow 19. Typically, theoretical spectroscopic analysis involves methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic absorption spectra (UV-Vis) and computational vibrational analysis to predict infrared (IR) and Raman spectra. These theoretical spectra provide insights into the electronic transitions and vibrational modes of the molecule. Unfortunately, no such computational studies or corresponding data for C.I. Basic Yellow 19 are available.
Advanced Functionalization and Material Science Research Involving C.i. Basic Yellow 19
Integration into Functional Polymeric Materials
The integration of C.I. Basic Yellow 19 into polymeric matrices extends beyond simple coloration, aiming to create materials with novel functionalities. The cationic charge of the dye molecule facilitates strong electrostatic interactions with anionic polymers or polymer surfaces that have been modified to carry a negative charge. This interaction is fundamental to its high affinity for acrylic fibers, which contain anionic sites. worlddyevariety.comcolorbloomdyes.com
Research in this area investigates the covalent grafting of the dye onto polymer backbones or its incorporation as a functional monomer during polymerization. Such integrations can permanently lock the dye within the polymer structure, preventing leaching and improving the material's long-term stability and colorfastness. These functionalized polymers could potentially be used in applications requiring stable, colored materials with specific optical properties.
While detailed studies on creating novel functional polymers with C.I. Basic Yellow 19 are not widely published, the principle is based on established polymer modification techniques. The goal is to produce materials where the dye is not merely a passive colorant but an active component that imparts specific characteristics to the polymer, such as photoactivity or environmental responsiveness.
Development of Dye-Based Sensors and Indicators
The chromophoric system of C.I. Basic Yellow 19, an azo dye, is sensitive to its chemical environment. worlddyevariety.com Changes in pH, solvent polarity, or the presence of specific ions can alter the electronic structure of the dye molecule, leading to a visible color change. This phenomenon is the basis for the development of dye-based chemical sensors and indicators. pcc.eu
Although specific research on C.I. Basic Yellow 19 as a sensor is limited, the principles of dye-based sensing are well-established. For instance, studies on other azo dyes have demonstrated their utility as pH indicators, where protonation or deprotonation of the azo group or auxiliary groups on the aromatic rings causes a distinct color shift. pcc.eu The solubility and interactions of C.I. Basic Yellow 19 can be influenced by the presence of metal ions, as noted by slight color changes in the presence of copper and iron ions during dyeing processes. made-in-china.comworlddyevariety.com This suggests a potential for this dye to be developed into a colorimetric sensor for certain metal cations.
Further research would be required to characterize the specific response of C.I. Basic Yellow 19 to various analytes and to immobilize the dye on a solid support, such as a polymer film or mesoporous silica, to create a practical sensor device.
Bio-conjugation and Advanced Analytical Probe Applications
Bio-conjugation involves the linking of a reporter molecule, such as a dye, to a biologically active molecule, like a protein or nucleic acid. The resulting conjugate can be used as a probe to detect and visualize biological targets and processes. The development of fluorescent probes is a significant area of research for live-cell imaging and diagnostics. nih.govscispace.com
Currently, there is a notable absence of published research detailing the use of C.I. Basic Yellow 19 in bio-conjugation or as an advanced analytical probe in biological systems. The application of synthetic dyes in this field often requires specific chemical handles for covalent attachment to biomolecules and well-characterized fluorescence properties, including quantum yield and photostability. Dyes like fluorescein (B123965) and its derivatives are commonly used for these purposes due to their intense fluorescence and established conjugation chemistries. wikipedia.org
For C.I. Basic Yellow 19 to be utilized in such applications, research would need to focus on modifying its structure to include reactive groups suitable for bio-conjugation and thoroughly characterizing its photophysical properties in biological environments. Its cationic nature might promote interaction with negatively charged cellular components, but specificity and cytotoxicity would be critical parameters to evaluate.
Role in Optoelectronic or Photonic Devices
Organic dyes are of significant interest in the fields of optoelectronics and photonics due to their ability to absorb and emit light at specific wavelengths. They are key components in devices such as dye-sensitized solar cells (DSSCs) and optical switches. e-asct.orgmdpi.com In a DSSC, a dye acts as a sensitizer, absorbing sunlight and injecting electrons into a semiconductor material to generate an electric current. e-asct.org
The potential for C.I. Basic Yellow 19 in these applications has not been explored in the available scientific literature. The suitability of a dye for optoelectronic devices depends on several factors, including its absorption spectrum, energy levels of its molecular orbitals (HOMO and LUMO), and its electrochemical properties. mdpi.com An ideal dye for a DSSC should have broad and strong absorption in the visible and near-infrared regions and be able to strongly adsorb onto the semiconductor surface. e-asct.org
While the fundamental properties of C.I. Basic Yellow 19 as a dye are known, its performance characteristics in an optoelectronic or photonic device setting remain uninvestigated. Research in this domain would involve fabricating test devices and measuring key performance metrics to assess its viability as a functional material for these advanced technologies.
Research Gaps and Future Directions in C.i. Basic Yellow 19 Studies
Elucidation of Minor Synthetic Impurity Pathways
The manufacturing process of C.I. Basic Yellow 19, like many commercial dyes, can result in the formation of minor impurities and byproducts that may have their own toxicological and environmental profiles. worlddyevariety.com A significant research gap exists in the detailed characterization of these impurities. Potential sources of impurities in the synthesis of C.I. Basic Yellow 19 include:
Incomplete Reactions: Residual amounts of the starting materials, 4-Nitrobenzenamine and 6-Methoxybenzo[d]thiazol-2-amine, may remain in the final product.
Side Reactions: The diazotization of 4-Nitrobenzenamine could lead to the formation of phenolic compounds or other byproducts if not carried out under strictly controlled conditions.
Isomer Formation: The coupling reaction could potentially result in the formation of positional isomers, where the azo group links to a different position on the benzothiazole (B30560) ring.
Degradation Products: The reaction conditions or subsequent purification steps might lead to the partial degradation of the primary dye molecule.
Future research should focus on the systematic identification and quantification of these minor components in commercial samples of C.I. Basic Yellow 19. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), could be employed to isolate and characterize these impurities. Understanding the pathways of impurity formation will enable the optimization of synthetic routes to minimize their presence, leading to a purer and potentially safer product.
Comprehensive Understanding of Long-Term Environmental Transformations
The long-term environmental fate of C.I. Basic Yellow 19 is another area that warrants in-depth investigation. Azo dyes, in general, are known for their persistence in the environment due to their complex aromatic structures and stability. ijrrjournal.com While some studies have explored the degradation of other azo dyes, specific long-term transformation data for C.I. Basic Yellow 19 is scarce. Key areas for future research include:
Biodegradation: Studies are needed to identify microorganisms capable of degrading C.I. Basic Yellow 19 under both aerobic and anaerobic conditions. The metabolic pathways of degradation and the resulting transformation products should be elucidated. A significant concern is the potential for reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines. nih.gov
Photodegradation: The stability of C.I. Basic Yellow 19 under various light conditions (e.g., UV, visible light) should be assessed. The identification of photodegradation products is crucial, as some of these products may be more toxic than the parent dye. Studies on other azo dyes have shown that photodegradation can lead to a variety of smaller organic molecules.
Abiotic Degradation: The role of other environmental factors, such as pH, temperature, and the presence of sediment, on the transformation of C.I. Basic Yellow 19 should be investigated.
Long-term studies that simulate realistic environmental conditions are necessary to build a comprehensive picture of the environmental transformation of this dye.
Development of Novel Analytical Methodologies for Trace Detection
The ability to detect and quantify C.I. Basic Yellow 19 at trace levels in various environmental matrices is essential for monitoring its presence and assessing its potential impact. While standard analytical techniques like UV-Vis spectrophotometry and HPLC are used for dye analysis, there is a need for the development of more sensitive and selective methods for C.I. Basic Yellow 19. Future research should focus on:
Advanced Chromatographic Techniques: The development of methods using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) could offer higher sensitivity and specificity for the detection of C.I. Basic Yellow 19 and its degradation products in complex samples like wastewater and soil. nih.govlcms.cz
Electrochemical Sensors: The design of novel electrochemical sensors, potentially utilizing nanomaterials or molecularly imprinted polymers, could provide a rapid, cost-effective, and portable tool for on-site monitoring of C.I. Basic Yellow 19. researchgate.netmdpi.comnih.gov
Biosensors: The exploration of biosensors, which utilize biological recognition elements like enzymes or antibodies, could lead to highly specific and sensitive detection methods.
The development of these advanced analytical methodologies will be critical for effective environmental monitoring and for ensuring compliance with any future regulatory limits.
Advanced Computational Modeling for Predictive Material Design
Computational modeling presents a powerful tool for understanding the properties of C.I. Basic Yellow 19 and for the predictive design of new, more environmentally benign dyes. Research in this area could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, spectral properties, and reactivity of C.I. Basic Yellow 19. This information can provide insights into its color, stability, and potential degradation pathways.
Molecular Docking and Dynamics: These computational techniques can be used to study the interactions of C.I. Basic Yellow 19 with biological macromolecules, such as enzymes involved in biodegradation or DNA, to predict its potential toxicity and biodegradability. nih.govresearchgate.netmdpi.combiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it may be possible to predict the toxicity and environmental fate of C.I. Basic Yellow 19 and other related azo dyes based on their molecular structure. tandfonline.com
Advanced computational modeling can accelerate the research and development of safer and more sustainable alternatives to current azo dyes.
Exploration of Synergistic Degradation Processes and Sustainable Solutions
To address the challenge of removing C.I. Basic Yellow 19 from wastewater, research into more effective and sustainable degradation processes is crucial. A promising area of investigation is the use of synergistic or combined treatment methods. Future studies should explore:
Advanced Oxidation Processes (AOPs): The combination of different AOPs, such as ozonation, Fenton/photo-Fenton processes, and photocatalysis, could lead to enhanced degradation efficiency. rsc.orgekb.egneptjournal.commdpi.comnih.gov For instance, the synergistic effect of UV irradiation with a photocatalyst like TiO2 and an oxidizing agent could be investigated. nih.gov
Combined Biological and Physicochemical Treatments: Integrating biological treatment methods with physicochemical processes could offer a more complete and cost-effective solution for the removal of C.I. Basic Yellow 19. For example, a biological treatment step could be used to break down the dye into more readily degradable intermediates, which are then removed by a subsequent physicochemical process.
Sustainable Adsorbents: The development of low-cost and sustainable adsorbents from agricultural or industrial waste could provide an eco-friendly method for the removal of C.I. Basic Yellow 19 from water.
Q & A
Q. How can researchers align this compound studies with ethical guidelines for environmental risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
